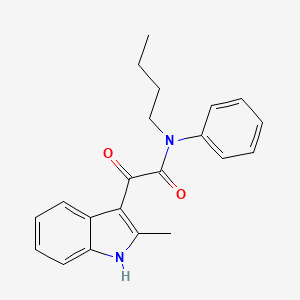

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique

Antidiabetic Potential

A study focused on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, revealing their potential as anti-diabetic agents. The compounds exhibited significant α-glucosidase inhibitory activity, suggesting their utility in developing novel antidiabetic drugs. The structural confirmation and cytotoxicity profile of these compounds were thoroughly analyzed, highlighting their low cytotoxicity and potential as lead molecules for further antidiabetic research (Nazir et al., 2018).

Herbicide Metabolism

Another study examined the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways involved in the detoxification or activation of these herbicides, offering insights into human risk assessment and the development of safer agricultural chemicals (Coleman et al., 2000).

Detrusor Overactivity Treatment

Research into N-(4-amino-2-butynyl)acetamide derivatives has explored their inhibitory activity on detrusor contraction, highlighting their potential application in treating overactive detrusor conditions. This study offers a promising outlook for the development of new therapeutic agents with fewer anticholinergic side effects (Take et al., 1992).

Cyclopropanation Catalysis

Investigations into the enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts have provided valuable insights into synthetic methodologies. This research contributes to the development of novel strategies for constructing cyclopropane-containing compounds, which are important in medicinal chemistry and organic synthesis (Doyle et al., 1994).

Analytical Chemistry Applications

The synthesis and application of AMACE1, an aminoacetamide electrophore reagent, for the trace organic analysis exemplifies the versatility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide derivatives in analytical chemistry. This compound facilitates the detection of oxidative sugar damage to DNA, demonstrating its utility in biochemical and forensic investigations (Lu & Giese, 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYZEMCMIVEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)

![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)

![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)